molecular formula C7H14ClNO B1379754 1-Isopropylpyrrolidin-3-one hydrochloride CAS No. 1609401-23-1

1-Isopropylpyrrolidin-3-one hydrochloride

Cat. No. B1379754
M. Wt: 163.64 g/mol
InChI Key: XVPWTCPMVAFQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isopropylpyrrolidin-3-one hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a solid substance . This compound is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of “1-Isopropylpyrrolidin-3-one hydrochloride” is represented by the InChI code: 1S/C7H13NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6H,3-5H2,1-2H3;1H . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

“1-Isopropylpyrrolidin-3-one hydrochloride” is a solid substance . It has a molecular weight of 163.65 g/mol . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization of Arylcyclohexylamine Analogues

Research on the synthesis of psychoactive arylcycloalkylamines, including ketamine and PCP analogues, has implications for neuropharmacological studies. This includes the synthesis of substituted 1-(1-phenylcyclohexyl)piperidines and pyrrolidines, providing analytical characterization crucial for monitoring strategies in harm reduction. The study emphasizes the importance of analytical data in encountering these substances, especially when reference material is not available, and investigates the solvent and protonation effects on NMR spectra (Wallach et al., 2014).

Synthesis of Pyrrolidin-2-ones Derivatives

Pyrrolidin-2-ones and their derivatives are highlighted as a promising class of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The study focused on the synthesis of new medicinal molecules with improved biological activity by introducing various substituents into the nucleus of pyrrolidin-2-ones, demonstrating the chemical properties and biological activity potential of these derivatives (Rubtsova et al., 2020).

Corrosion Inhibition by Pyridinium Ionic Liquid

A study on the corrosion inhibition of carbon steel in hydrochloric acid by 1-hexylpyridinium bromide ionic liquid showcased the application of pyridine derivatives in material science. The research presented thermodynamic, kinetic, and electrochemical studies to elucidate the inhibition mechanism, demonstrating the compound's effectiveness in forming a protective layer against corrosion (Aoun, 2017).

Antioxidant Activity of Deferiprone-Cyclodextrin Conjugates

The synthesis and characterization of novel bioconjugates of β-cyclodextrin with deferiprone moiety explored the antioxidant activity against oxidative stress due to Reactive Oxygen Species (ROS). This study underlines the significance of chemical modifications in enhancing biological activities of known compounds, offering insights into the development of therapeutic agents for managing iron overload and related conditions (Puglisi et al., 2012).

Synthesis of Spiro[indenoquinoxaline-pyrrolizidine]-pyrazole Conjugates

Investigation into the anticancer activity of novel spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates through endo-1,3-dipolar cycloaddition of azomethine ylides revealed promising cytotoxic activity against the HeLa cancer cell line. This research emphasizes the potential of synthesizing targeted molecules for therapeutic applications, showcasing the versatility of pyrrolidine derivatives in medicinal chemistry (Zimnitskiy et al., 2020).

properties

IUPAC Name

1-propan-2-ylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPWTCPMVAFQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpyrrolidin-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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